

# Performance comparison of Divinyl tetramethyldisiloxane in different catalyst systems

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## Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

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## Performance of Divinyltetramethyldisiloxane in Catalyst Systems: A Comparative Guide

Divinyltetramethyldisiloxane (dvtms) is a critical organosilicon compound, widely utilized as a ligand in homogeneous catalysis and as a linker in various organic transformations. Its performance is intrinsically linked to the choice of catalyst system, which dictates reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of dvtms's performance in two major classes of catalytic reactions: hydrosilylation and olefin metathesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

### Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Divinyltetramethyldisiloxane is famously used as a ligand in Karstedt's catalyst, one of the most active and widely used platinum-based catalysts for this transformation.<sup>[1][2][3]</sup> The performance of dvtms-containing systems is often compared against other platinum catalysts, such as Speier's catalyst, and emerging, cost-effective iron-based systems.<sup>[1][4][5]</sup>

### Performance Data

The efficiency of hydrosilylation catalysts is evaluated based on conversion rates and selectivity, particularly the regioselectivity of the Si-H addition to the double bond (anti-Markovnikov vs. Markovnikov).

Catalyst System	Substrates	Reaction Conditions	Conversion (%)	Selectivity (%) (Product)	Notes
Karstedt's Catalyst [Pt <sub>2</sub> (dvtms) <sub>3</sub> ]	1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethyldisiloxane	Not specified	High	High	Highly active and soluble in silicone resins, making it ideal for curing processes.[6] Can catalyze the isomerization of terminal alkenes as a side reaction. [1]
Speier's Catalyst [H <sub>2</sub> PtCl <sub>6</sub> ]	Polydimethylsiloxane-graft-polyoxyethylene synthesis	Not specified	High	Effective	Often heterogeneous in silicone resins.[6] Considered highly effective but may have an induction period as Pt(IV) is reduced to the active Pt(0) state.[2] [7]

Iron-Isocyanide Disiloxane Complex	1,3-divinyltetramethyldisiloxane & 1,1,3,3-tetramethyldisiloxane	Pseudo-heterogeneous	75-100	87-93 (anti-Markovnikov vs. Markovnikov)	A promising, inexpensive, and stable alternative to platinum catalysts; can be recycled. <a href="#">[4]</a>
Heterogeneous Single Atom Pt Catalyst	1,3-divinyltetramethyldisiloxane & Heptamethyldisiloxane	2 h, N <sub>2</sub> (10 bar)	High Yield	High Selectivity	Shows significantly higher activity compared to related Pt nanoparticles and high turnover numbers (TON ≈10 <sup>5</sup> ). <a href="#">[8]</a>
(salicylaldimine)Ni(II) Catalysts	Various olefins and secondary hydrosilanes	Not specified	up to 93	High (monohydrosilylation)	Effective for secondary silanes with high selectivity. <a href="#">[9]</a>

## Experimental Protocol: Hydrosilylation using Karstedt's Catalyst

This protocol describes a general procedure for the hydrosilylation of an alkene with a silane using Karstedt's catalyst.

Materials:

- Alkene (e.g., 1-octene)
- Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane)

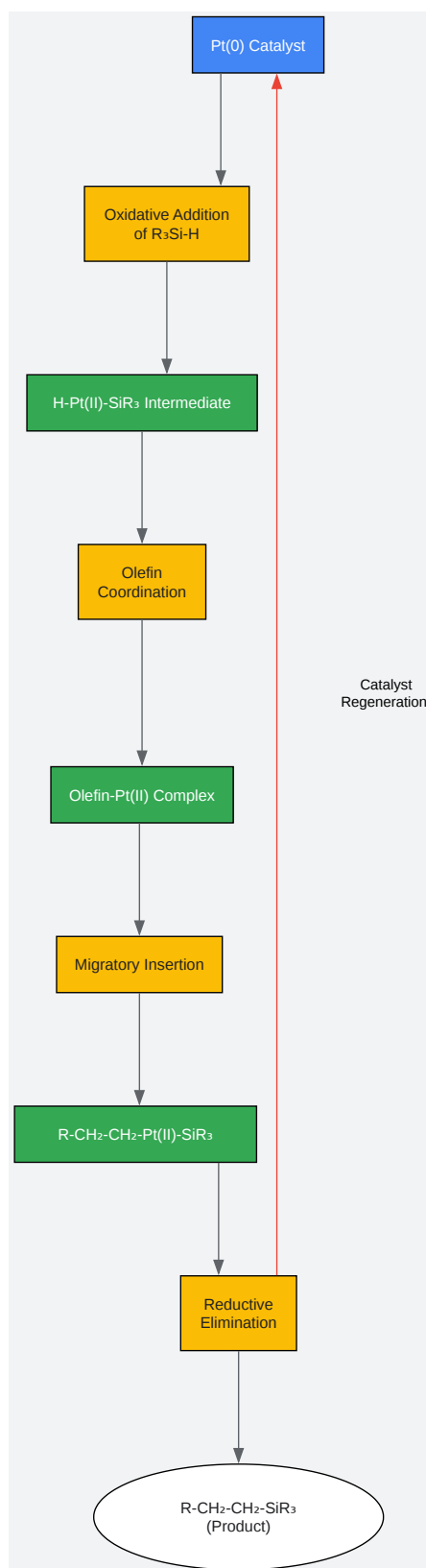
- Karstedt's catalyst solution (e.g., in xylene or dvtms)
- Anhydrous toluene (or other suitable solvent)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- **Reaction Setup:** A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the alkene and anhydrous solvent under an inert atmosphere.
- **Addition of Silane:** The hydrosilane is added dropwise to the stirring solution at room temperature.
- **Catalyst Addition:** A solution of Karstedt's catalyst (typically 5-20 ppm of Pt relative to the silane) is added via syringe.<sup>[4]</sup>
- **Reaction Monitoring:** The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-70°C) and monitored by techniques such as <sup>1</sup>H NMR, GC, or TLC to track the disappearance of vinyl and Si-H groups.<sup>[4]</sup>
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography to yield the desired organosilane product.

## Hydrosilylation Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism.<sup>[1][10]</sup> This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the olefin, migratory insertion, and finally, reductive elimination of the product.



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Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

## Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. In this context, divinyltetramethyldisiloxane is often incorporated into substrates as a flexible linker to facilitate ring-closing metathesis (RCM) or to study the effects of such a linker on cross-metathesis (CM) reactions. The choice between catalysts, such as the Grubbs and Hoveyda-Grubbs series, can significantly impact reaction yields and selectivity.<sup>[11]</sup><sup>[12]</sup>

## Performance Data

The performance of metathesis catalysts is assessed by their ability to efficiently convert diene substrates into cyclic products (in RCM) or to selectively form cross-products (in CM), often with a focus on the stereoselectivity (E/Z isomer ratio) of the newly formed double bond.

Catalyst System	Substrate Type	Reaction Conditions	Yield (%)	Selectivity (Isomer)	Notes
Grubbs 1st Gen.	Styrene-dimer linked by dtvms	40 °C, DCM	44	(E)-stilbene only	Lower yield compared to 2nd generation catalyst under these conditions. <a href="#">[12]</a>
Grubbs 2nd Gen. (Umicore™ M2)	Styrene-dimer linked by dtvms	40 °C, DCM	91	(E)-stilbene only	Highly effective for this RCM reaction. <a href="#">[12]</a>
Grubbs 2nd Gen. (Umicore™ M2)	Styrene-dimer linked by dtvms	80 °C, Toluene	90	(E)-stilbene only	Maintains high efficiency at elevated temperatures. <a href="#">[12]</a>
Hoveyda-Grubbs 2nd Gen.	General RCM	Room Temp to 40°C	Generally high	Dependent on ring strain	Highly stable and easy to handle; suitable for a wide range of RCM reactions. <a href="#">[13]</a> <a href="#">[14]</a>



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Molybdenum-based	General CM	Room Temp	54-85	Kinetically E-selective	Provides access to thermodynamically disfavored E-alkenyl halides.[15]
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## Experimental Protocol: Ring-Closing Metathesis (RCM)

This protocol provides a general method for performing a ring-closing metathesis reaction on a diene substrate containing a disiloxane linker using a second-generation Grubbs catalyst.

### Materials:

- Diene substrate with a dtms linker
- Grubbs 2nd Generation Catalyst
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
- Inert gas (Nitrogen or Argon)

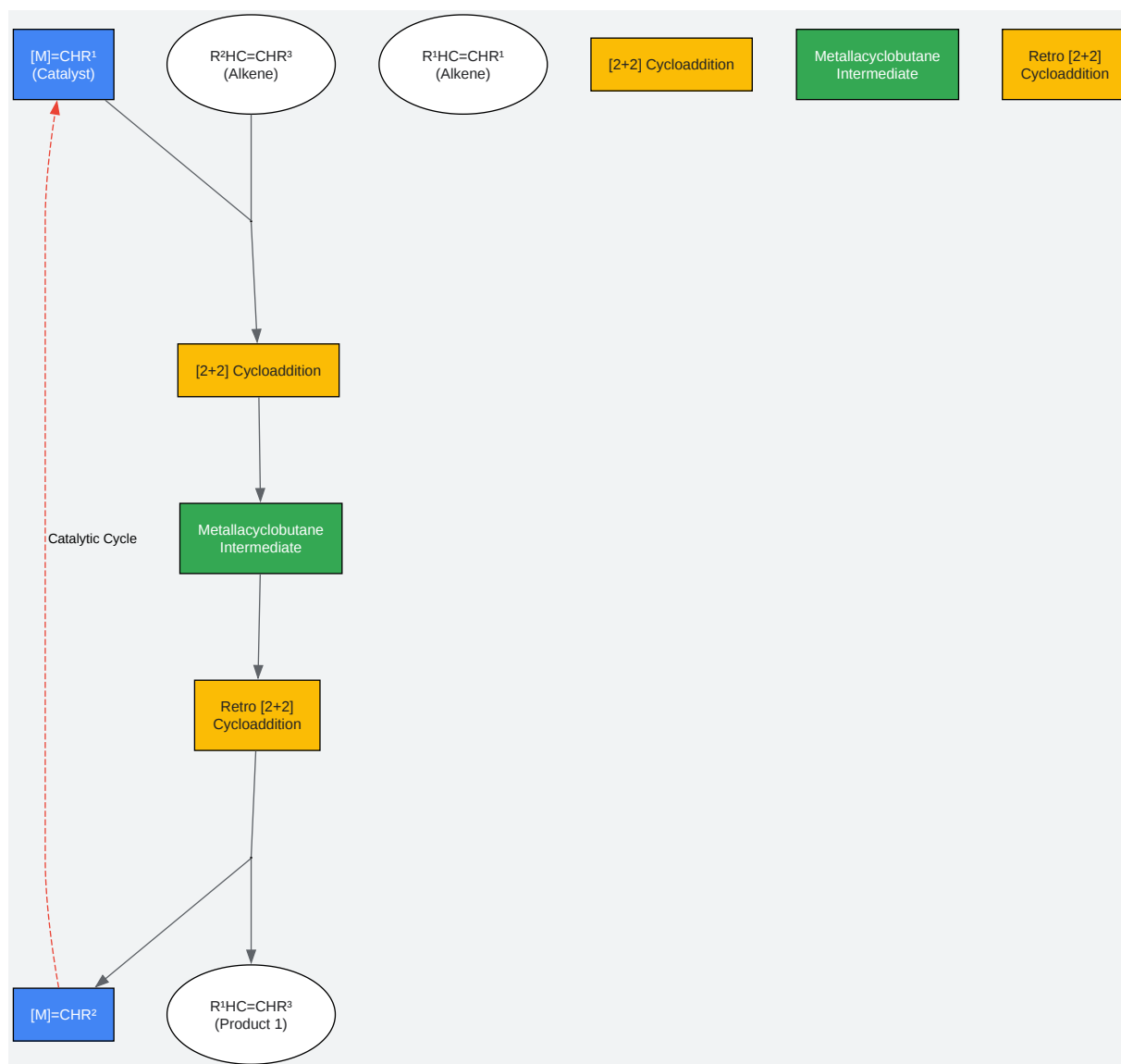
### Procedure:

- **Reaction Setup:** A Schlenk flask is charged with the diene substrate and dissolved in the anhydrous, degassed solvent under an inert atmosphere. For macrocyclizations, high dilution conditions are employed.[14]
- **Catalyst Addition:** The Grubbs catalyst (typically 1-5 mol%) is added to the solution. The flask may be shielded from light to prevent catalyst degradation.
- **Reaction Monitoring:** The reaction is stirred at the appropriate temperature (room temperature to reflux). The progress is monitored by TLC or GC-MS, observing the formation of the cyclic product and the release of ethylene gas.[16] Bubbling a stream of inert gas through the solution can help remove ethylene and drive the reaction to completion.[14]

- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
- Purification: The residue is purified by column chromatography on silica gel to remove the ruthenium byproducts and isolate the pure cyclic olefin.

## Olefin Metathesis Reaction Mechanism: The Chauvin Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a [2+2] cycloaddition between the metal carbene and an alkene to form a key metallacyclobutane intermediate.<sup>[17]</sup>

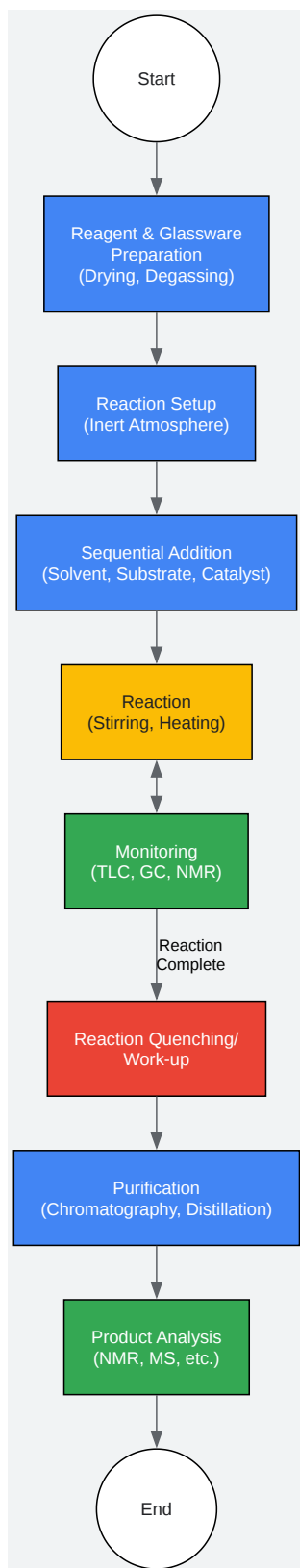


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Caption: The Chauvin mechanism for olefin metathesis via a metallacyclobutane intermediate.

## General Experimental Workflow

The following diagram illustrates a generalized workflow for conducting catalytic reactions involving Divinyltetramethyldisiloxane, applicable to both hydrosilylation and olefin metathesis.



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Caption: A generalized workflow for catalytic reactions.

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